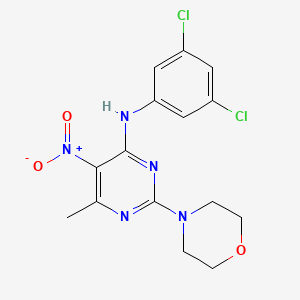
N-(3,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Overview
Description
N-(3,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of pyrimidine-based kinase inhibitors and has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
N-(3,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine inhibits the activity of several kinases, including BTK, FLT3, and ITK, which are involved in the growth and survival of cancer cells. By inhibiting these kinases, this compound can induce apoptosis (cell death) in cancer cells and prevent their proliferation. This compound has also been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response and can promote tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK and FLT3 kinases, which are overexpressed in many types of cancer. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been well-tolerated in preclinical studies and has shown minimal toxicity in animal models.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has several advantages for use in lab experiments. It is a potent inhibitor of kinases that are involved in cancer growth and survival, and it has shown promising results in preclinical models. This compound has also been optimized for large-scale production, making it readily available for use in research. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Future Directions
There are several future directions for research on N-(3,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One potential application is in combination therapy with other cancer drugs, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate the potential use of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials, which may lead to its approval as a cancer therapy.
Scientific Research Applications
N-(3,5-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential use in cancer therapy. It has been shown to be a potent inhibitor of various kinases that are involved in the growth and survival of cancer cells. This compound has been tested in preclinical models of lymphoma, leukemia, and solid tumors and has shown promising results in inhibiting tumor growth and improving survival rates.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O3/c1-9-13(22(23)24)14(19-12-7-10(16)6-11(17)8-12)20-15(18-9)21-2-4-25-5-3-21/h6-8H,2-5H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHENREHURZOKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B3967411.png)
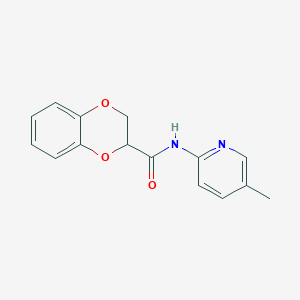
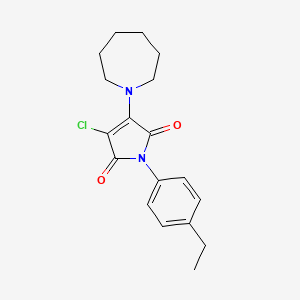
![4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3967428.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967435.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)
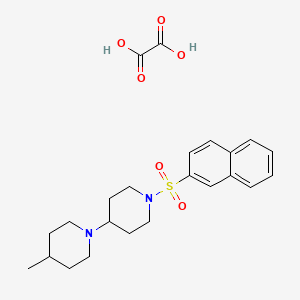
![2-{[(4-nitrophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3967464.png)
![(2E)-3-(2-furyl)-N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]prop-2-en-1-amine](/img/structure/B3967466.png)
![4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967482.png)
![1-[1-(2-chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3967491.png)
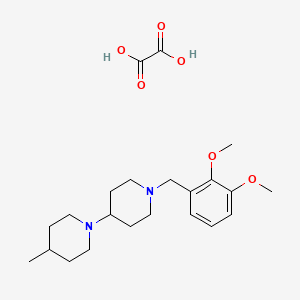
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)
![4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3967503.png)